![molecular formula C19H17NO4S B2482929 2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoic acid CAS No. 838884-74-5](/img/structure/B2482929.png)
2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoic acid
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Overview
Description
“2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoic acid” is a unique chemical compound. It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The compound has a linear formula of C17H13NO4S . It has a molecular weight of 327.361 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9NO4S/c13-9-5-8 (10 (14)12-9)17-7-4-2-1-3-6 (7)11 (15)16/h1-4,8H,5H2, (H,15,16) (H,12,13,14) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound’s molecular weight is 251.26 .Scientific Research Applications
Organic Chemistry Research
This compound is used in organic chemistry research, particularly in the study of reactions with α-furylmethanol . The derivatives of (2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acids react with α-furylmethanol, leading to the formation of derivatives of (1-hydroxymethyl-10-oxa-3,5-dioxo-4-aza-tricyclo[5.2.11.7.02.6]dec-8-en-4-yl)benzoic acids .
Synthesis of Glycan Probes
The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond. This property makes it useful in the synthesis of glycan probes .
Biological Importance
Aminobenzoic acids, which are related to this compound, are known to possess high biological importance. For instance, o-aminobenzoic acid is an intermediate in diverse biochemical processes, and p-aminobenzoic acid is involved in the synthesis of B group vitamins and serves as a bacterial growth factor .
Local Anesthetics
The esters of p-aminobenzoic acids are used as local anesthetics . This suggests potential applications of this compound in the development of new anesthetics.
Drug Research
2,5-Dimethylpyrrole compounds, which are structurally similar to this compound, are promising starting materials in drug research due to their various biological activities such as antibacterial, antihypertensive, and antitubercular properties .
Toxicity Predictions
In acute toxicity predictions, all the molecules fall under the toxicity class IV, which indicates the molecules are harmful after swallowing . This information is crucial for safety considerations in the use of this compound in various applications.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c21-17-12-16(25-15-9-5-4-8-14(15)19(23)24)18(22)20(17)11-10-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRIENYMHDKNML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)SC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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